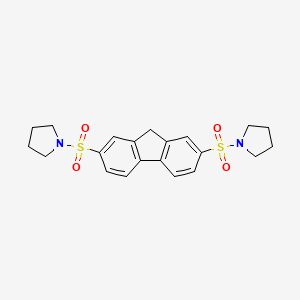
2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene” is a chemical compound with the molecular formula C21H22N2O5S2 . It contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring. Attached to this backbone are two pyrrolidin-1-ylsulfonyl groups. Pyrrolidine is a five-membered ring with one nitrogen atom, and a sulfonyl group is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom or group.
Molecular Structure Analysis
The molecular structure of “2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene” would be expected to be planar due to the aromatic nature of the fluorene backbone. The pyrrolidin-1-ylsulfonyl groups may add some steric bulk to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene” would be expected to be influenced by the presence of the sulfonyl and pyrrolidine groups. These groups could potentially increase the polarity and solubility of the compound compared to fluorene itself .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Research has focused on synthesizing novel fluorene derivatives for various applications. For example, the synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one through Sonogashira coupling reaction has been reported, showcasing the potential of fluorene derivatives in developing complex molecular structures with specific optical properties (Podda et al., 2023).
Electronic and Optical Materials
Fluorene derivatives are pivotal in creating electronic and optical materials. For instance, fluorene-based aromatic polyamides have been synthesized, demonstrating good solubility, thermal stability, and the ability to form transparent, flexible films. These materials have potential applications in electronics and photonics due to their high glass transition temperatures and thermal stability (Hsiao et al., 1999).
Sensors and Imaging
A fluorene derivative was synthesized and characterized for its potential as a fluorescent sensor for pH or pyridinium halide, incorporating a tunable two-input/multi-output system based on a single molecule. This highlights the application of fluorene compounds in developing sophisticated chemical sensors and computing switches (Wang et al., 2005).
Biomedical Applications
Research into fluorene derivatives has also extended into biomedical applications, with studies investigating their cytotoxic effects against cancer cell lines. A fluorene compound demonstrated significant in vitro anticancer activity, suggesting its potential in developing new anticancer agents (Ishak et al., 2019).
Polymer Science
Fluorene units have been incorporated into polyimides and polyamides, yielding materials with remarkable solubility, mechanical strength, and thermal stability. These polymers are promising for advanced applications in coatings, films, and electronics, demonstrating the versatility of fluorene derivatives in material science (Yang et al., 1993).
Propiedades
IUPAC Name |
1-[(7-pyrrolidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c24-28(25,22-9-1-2-10-22)18-5-7-20-16(14-18)13-17-15-19(6-8-21(17)20)29(26,27)23-11-3-4-12-23/h5-8,14-15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVHPUMUFVKZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B2534584.png)
![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2534585.png)
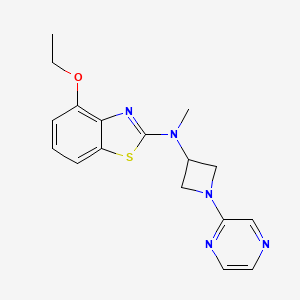
![8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2534587.png)
![2-(2,4-Dichlorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2534588.png)
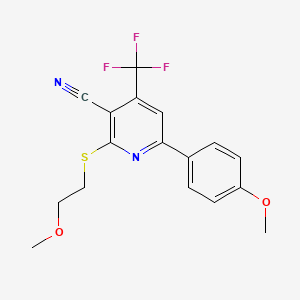
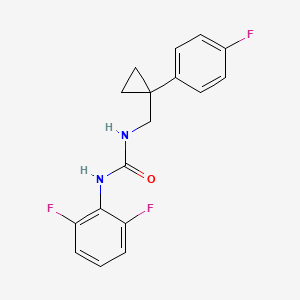
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2534593.png)
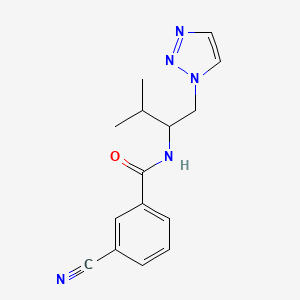
![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)
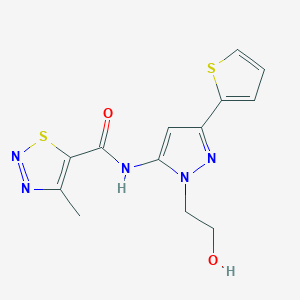
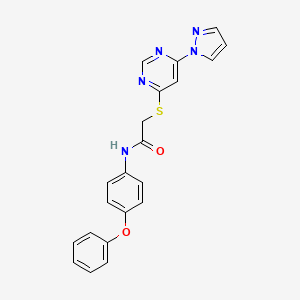
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)